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Compound of Interest

Compound Name: L-691121

Cat. No.: B1673912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-691,121 is a chemical compound that has been investigated for its biological activities,

primarily as a Class III antiarrhythmic agent. This technical guide provides a comprehensive

overview of its chemical structure, physicochemical properties, and known biological effects,

with a focus on its mechanism of action and available experimental data.

Chemical Structure and Physicochemical Properties
L-691,121 is a complex heterocyclic molecule with the systematic name 7-

(methylsulfonylamino)-spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride. Its chemical

structure is characterized by a spiro linkage between an isobenzofuranone moiety and a

piperidine ring, with a methanesulfonamide group attached to the benzofuran ring.
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Property Value Source

CAS Number 136075-60-0 [1]

Molecular Formula C22H25ClN4O5S [1]

Molecular Weight 492.98 g/mol [1]

SMILES

CS(=O)

(=O)Nc1cc2c(cc1)C(=O)OC21

CCN(CC1)C(=O)c1ccccc1N

[1]

Physical State Solid (presumed) N/A

Solubility
Orally active, suggesting some

aqueous solubility.
[2]

Biological Activity and Mechanism of Action
L-691,121 is classified as a Class III antiarrhythmic agent.[2] The primary mechanism of action

for this class of drugs is the blockade of potassium channels in cardiac myocytes.[3][4]

Signaling Pathway of Class III Antiarrhythmic Agents
The diagram below illustrates the general signaling pathway affected by Class III antiarrhythmic

agents like L-691,121.
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Caption: Mechanism of action of L-691,121 as a Class III antiarrhythmic agent.

By blocking the outward potassium current during the repolarization phase of the cardiac action

potential, L-691,121 prolongs the action potential duration.[3][4] This, in turn, increases the

effective refractory period of the cardiac tissue, making it less susceptible to re-entrant

arrhythmias.[3]

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of L-691,121 are not

extensively available in the public domain. However, a key study by Ban et al. (1994) provides

insights into its toxicological evaluation.

Developmental Toxicity Study in Rats (Ban et al., 1994)
Objective: To determine the embryotoxic effects of L-691,121 in rats.

Methodology:

Animal Model: Pregnant rats.

Administration: L-691,121 was administered orally (p.o.).

Dosage: A dose of 0.8 mg/kg/day was found to cause fetal mortality.[2]

Observation: The study identified a critical period for embryolethality. Surviving embryos

exhibited morphological abnormalities.

The workflow for this type of developmental toxicity study is outlined below.
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Developmental Toxicity Study Workflow
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Caption: General workflow for a developmental toxicity study.

Quantitative Data
Currently, specific quantitative data on the potency of L-691,121 as a potassium channel

blocker (e.g., IC50 or Ki values) are not readily available in the cited literature. The reported

embryotoxic dose in rats is 0.8 mg/kg/day.[2]

Conclusion
L-691,121 is a spiro[isobenzofuran-1(3H),4'-piperidine] derivative identified as a Class III

antiarrhythmic agent that acts by blocking potassium channels. While its general mechanism of

action is understood, detailed quantitative data on its potency and selectivity for specific
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potassium channel subtypes are lacking in the public literature. Furthermore, a detailed,

publicly available synthesis protocol has not been identified. The compound has demonstrated

significant embryotoxicity in animal studies, a critical consideration for any potential therapeutic

development. Further research would be necessary to fully characterize its pharmacological

profile and synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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